molecular formula C17H15N B596057 Naphthalen-2-yl(phenyl)methanamine CAS No. 16149-05-6

Naphthalen-2-yl(phenyl)methanamine

Cat. No. B596057
CAS RN: 16149-05-6
M. Wt: 233.314
InChI Key: QQQHJIGKVBQYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Naphthalen-2-yl(phenyl)methanamine” is an organic compound with the molecular formula C17H15N . It is also known by other names such as alpha-(2-Naphthyl)benzylamine, 2-Naphthalenemethanamine, α-phenyl-, and ALPHA-PHENYL-2-NAPHTHALENEMETHANAMINE . It is used in various organic transformations due to its attributes, such as low cost, easy to handle, and eco-friendliness .


Molecular Structure Analysis

The molecular structure of “Naphthalen-2-yl(phenyl)methanamine” consists of a naphthalene ring attached to a phenyl ring through a methanamine group . The exact mass of the compound is 233.12000 .

Scientific Research Applications

  • Bone Formation Enhancement : A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats after oral administration. This highlights its potential application in treating bone disorders (Pelletier et al., 2009).

  • Apoptosis Induction : A series of (naphthalen-4-yl)(phenyl)methanones, identified as potent inducers of apoptosis, were discovered using a cell- and caspase-based high-throughput screening assay. This discovery is significant for the development of new cancer therapies (Jiang et al., 2008).

  • Photochemical Generation and Reactivity : The photochemical solvolyses of naphthalen-yl(phenyl)iodonium tetrafluoroborate provided insights into the formation of naphthyl ethers and indicated the involvement of singlet naphthyl cations in their formation. This study contributes to the understanding of photochemical reactions in organic chemistry (Slegt et al., 2007).

  • Thermally Stable Polyamides : The development of a new naphthalene-ring containing diamine and its use in synthesizing novel polyamides with good solubility and thermal stability highlights potential applications in materials science, particularly for high-performance polymers (Mehdipour‐Ataei et al., 2005).

  • Anti-Parkinson’s Activity : Certain naphthalen-1-yl acetamide derivatives showed potent free radical scavenging activity and significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, which is relevant for developing new treatments for Parkinson's disease (Gomathy et al., 2012).

  • Organic Light-Emitting Diodes (OLEDs) : Naphthalene-based compounds have been used to create highly efficient yellow phosphorescent OLEDs. The use of bipolar host materials with electron-transporting and hole-transporting properties has led to significant advancements in the development of OLED technology (Zhang et al., 2015).

properties

IUPAC Name

naphthalen-2-yl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQHJIGKVBQYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl(phenyl)methanamine

Citations

For This Compound
1
Citations
A Agrawal - 2011 - search.proquest.com
The development of novel and selective full-length inhibitors against medicinally relevant zinc metalloenzymes has been described. The diversity of zinc metalloenzymes described, …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.